molecular formula C9H12O B041500 (R)-1-Phenyl-2-propanol CAS No. 1572-95-8

(R)-1-Phenyl-2-propanol

Cat. No.: B041500
CAS No.: 1572-95-8
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-MRVPVSSYSA-N
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Description

®-1-Phenyl-2-propanol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a phenyl group attached to the second carbon of a propanol chain, with the hydroxyl group (-OH) attached to the first carbon. This compound is notable for its chiral nature, meaning it has two enantiomers, with the ®-enantiomer being the focus here. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fragrances.

Synthetic Routes and Reaction Conditions:

    Reduction of Acetophenone: One common method for preparing ®-1-Phenyl-2-propanol is the enantioselective reduction of acetophenone using chiral catalysts. This process typically involves hydrogenation in the presence of a chiral catalyst such as a chiral ruthenium complex.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with propanal, followed by hydrolysis to yield ®-1-Phenyl-2-propanol.

Industrial Production Methods:

    Asymmetric Hydrogenation: In industrial settings, asymmetric hydrogenation of acetophenone using chiral catalysts is a preferred method due to its high enantioselectivity and yield. This method is scalable and efficient for large-scale production.

Types of Reactions:

    Oxidation: ®-1-Phenyl-2-propanol can be oxidized to produce acetophenone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: It can be further reduced to ®-1-Phenyl-2-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Acetophenone.

    Reduction: ®-1-Phenyl-2-propanol.

    Substitution: Various substituted phenylpropanes depending on the substituent introduced.

Chemistry:

    Chiral Synthesis: ®-1-Phenyl-2-propanol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.

Biology and Medicine:

    Pharmaceuticals: This compound is used in the synthesis of active pharmaceutical ingredients, particularly those requiring chiral purity.

    Fragrances: It is a component in the formulation of certain fragrances due to its pleasant aroma.

Industry:

    Chemical Manufacturing: ®-1-Phenyl-2-propanol is used in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    (S)-1-Phenyl-2-propanol: The enantiomer of ®-1-Phenyl-2-propanol, differing in the spatial arrangement of atoms around the chiral center.

    1-Phenyl-1-propanol: A structural isomer with the hydroxyl group attached to the first carbon instead of the second.

    2-Phenyl-2-propanol: Another isomer with the phenyl group and hydroxyl group attached to the same carbon.

Uniqueness:

    Chirality: The ®-enantiomer of 1-Phenyl-2-propanol is unique in its ability to interact selectively with chiral centers in biological systems, making it valuable in asymmetric synthesis and pharmaceutical applications.

    Reactivity: Its specific reactivity patterns, such as selective oxidation and reduction, distinguish it from its isomers and other similar compounds.

This detailed article provides a comprehensive overview of ®-1-Phenyl-2-propanol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRYIUQUDTGSX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166225
Record name 1-Phenyl-2-propanol, (-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-95-8
Record name 1-Phenyl-2-propanol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-propanol, (-)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-Phenylpropan-2-ol
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Record name 1-PHENYL-2-PROPANOL, (-)-
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Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of producing enantiomerically pure (R)-1-Phenyl-2-propanol?

A1: Many pharmaceuticals and bioactive compounds exhibit chirality, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other might be inactive or even cause adverse effects. Therefore, developing methods for the synthesis of enantiomerically pure compounds is crucial in pharmaceutical research and production. [, ]

Q2: How do the provided research papers contribute to obtaining this compound?

A2: Both papers describe methods for the enantioselective synthesis of 1-Phenyl-2-propanol enantiomers.

  • The first paper [] utilizes bakers' yeast to reduce phenylacetone, yielding (S)-1-Phenyl-2-propanol. It further details a method for chiral inversion to obtain the (R)-enantiomer.
  • The second paper [] presents the enantiomeric resolution of 1-Phenyl-2-propanol using the bacterium Pseudomonas cepacia. This bacterium preferentially hydrolyzes the ester of (S)-1-Phenyl-2-propanol, allowing for the isolation of the desired (R)-enantiomer.

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